![molecular formula C14H28N2O B1481363 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine CAS No. 2097994-84-6](/img/structure/B1481363.png)
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Overview
Description
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C14H28N2O and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Chemical Entities
Azaspiro compounds are used as key intermediates in the synthesis of novel chemical structures. For instance, the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for antimicrobial activity showcases the role of spiro compounds in developing new antimicrobial agents. These compounds are synthesized through reactions involving cyclohexylidene hydrazine and thioglycollic acid, demonstrating the versatility of azaspiro compounds in synthesizing complex molecules with potential biological activities (Singh et al., 2021).
Environmental Applications
Spiro compounds also find applications in environmental science, such as the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. A study on a calix[4]arene-based polymer, which involves the synthesis of a Mannich base derivative using a cyclic secondary amine, highlights the efficiency of azaspiro compounds in removing harmful dyes from water, showcasing their potential in water treatment technologies (Akceylan et al., 2009).
Drug Development and Pharmacological Screening
Azaspiro compounds are also significant in the development of drugs and pharmacological agents. For example, the synthesis and anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives reveal the potential of these compounds in inhibiting human coronavirus replication, indicating their importance in antiviral drug development (Apaydın et al., 2019).
Antimicrobial Activity
The creation of bispiroheterocyclic systems as antimicrobial agents through the reaction of 2-(cycloalkylidene)-1-thia-4-azaspiro[4.4]-nonan-3-one (and similar compounds) with various reagents demonstrates the application of azaspiro compounds in synthesizing new antimicrobial agents. These compounds are evaluated for their antimicrobial activities, highlighting the role of azaspiro compounds in creating new therapies for infectious diseases (Al-Ahmadi, 1996).
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are often involved in protein synthesis and can act on a variety of targets in the body, including receptors and enzymes.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, amines can act as neurotransmitters, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, enzymes, and other key molecules .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Amines can have a wide range of effects, from influencing cell growth and differentiation to modulating immune responses .
Biochemical Analysis
Biochemical Properties
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, this compound may interact with monoamine oxidases, influencing the breakdown of monoamines and affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the STAT3 signaling pathway, which plays a role in cell growth and apoptosis . By inhibiting this pathway, this compound can induce cell death in certain cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with transaminases results in the inhibition of these enzymes, affecting amino acid synthesis . Additionally, it can modulate the activity of monoamine oxidases, leading to altered neurotransmitter levels and impacting mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with transaminases affects the synthesis and breakdown of amino acids, influencing overall nitrogen metabolism . Additionally, it may impact the levels of certain metabolites, such as neurotransmitters, by modulating the activity of monoamine oxidases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences energy production and cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLJRUTTWFAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


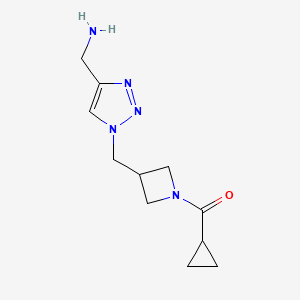
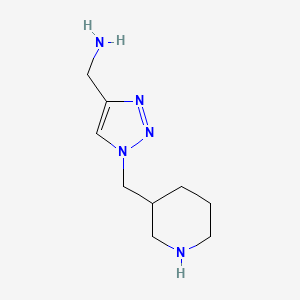

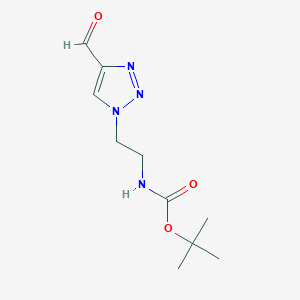
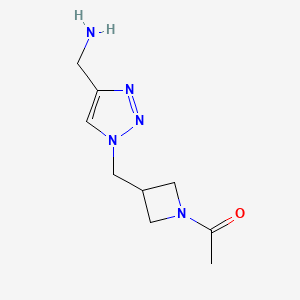
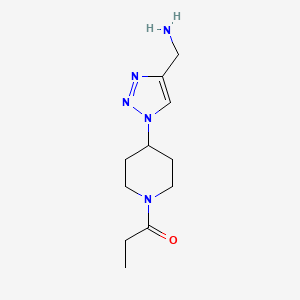


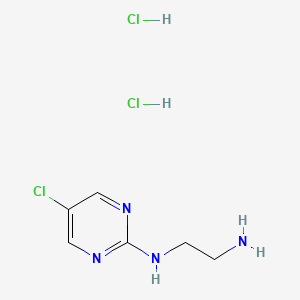




![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)
